(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate
Description
Properties
IUPAC Name |
methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-22-16(21)12-5-2-6-13(9-12)19-15(20)14(24-17(19)23)8-11-4-3-7-18-10-11/h2-10H,1H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKFLOUJJZSSZ-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a thioxothiazolidinone core substituted at position 3 with a methyl benzoate group and at position 5 with a pyridin-3-ylmethylene moiety. The (E)-stereochemistry of the exocyclic double bond introduces synthetic complexity, as competing (Z)-isomer formation must be suppressed. Key challenges include:
Synthetic Strategies and Methodologies
Two-Step Synthesis via Thiazolidinone Intermediate
Step 1: Synthesis of 3-(3-Methoxycarbonylphenyl)-2-thioxothiazolidin-4-one
The thiazolidinone core is constructed by reacting methyl 3-aminobenzoate with carbon disulfide and chloroacetic acid under basic conditions.
Procedure :
- Dissolve methyl 3-aminobenzoate (1.0 equiv) in ethanol.
- Add carbon disulfide (1.2 equiv) and chloroacetic acid (1.1 equiv) dropwise.
- Reflux at 80°C for 6 hours.
- Isolate the product via vacuum filtration and recrystallize from ethanol.
Step 2: Knoevenagel Condensation with Pyridine-3-carbaldehyde
The exocyclic double bond is introduced via base-catalyzed condensation:
Procedure :
- Suspend 3-(3-methoxycarbonylphenyl)-2-thioxothiazolidin-4-one (1.0 equiv) in methanol.
- Add pyridine-3-carbaldehyde (1.2 equiv) and piperidine (2 drops) as a catalyst.
- Reflux at 75°C for 8–12 hours.
- Cool, filter, and wash with ice-cold ethanol to isolate the (E)-isomer preferentially.
Key Variables :
One-Pot Synthesis via Sequential Functionalization
A streamlined approach combines thiazolidinone formation and condensation in a single reactor:
Procedure :
Optimization of Reaction Conditions
Stereochemical Control
The (E)/(Z) ratio is influenced by:
Mechanistic Insights
Knoevenagel Condensation Mechanism
The reaction proceeds via:
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions: (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Properties : Research indicates that derivatives of thiazolidinones, including (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate, show significant antibacterial and antifungal activity. Studies have demonstrated that these compounds can outperform traditional antibiotics like ampicillin and streptomycin against various Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Thiazolidinone derivatives have been investigated for their anticancer properties. The presence of the pyridine and thiazolidine moieties in the structure may contribute to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Several studies have documented the effectiveness of thiazolidinone derivatives in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study evaluated various thiazolidinone compounds against eight bacterial strains, revealing that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics . The most potent compound demonstrated an MIC of 0.004–0.03 mg/mL.
Case Study 2: Anticancer Activity
Research on thiazolidinone derivatives indicated their potential in inhibiting cancer cell lines through apoptosis pathways. In vitro studies showed that these compounds could reduce cell viability significantly compared to controls, suggesting their utility as anticancer agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The pyridine-derived substituents (e.g., IIIh) exhibit potent antitrypanosomal activity (IC50: 0.7–1.2 µM), comparable to reference drugs like Pentamidine . In contrast, thiophene-substituted analogues (e.g., ) may prioritize antiparasitic or antifungal activity due to altered electronic properties.
Pharmacological Selectivity: IIIh demonstrates a high selectivity index (SI > 50), indicating low cytotoxicity to human fibroblasts relative to its antitrypanosomal potency . This suggests that pyridine-containing derivatives generally balance efficacy and safety.
Mechanistic Divergence: Pioglitazone (), though structurally related via the thiazolidinedione core, targets PPAR-γ for diabetes management, underscoring how minor structural changes (e.g., benzyl-ethoxy vs. pyridin-3-ylmethylene) drastically alter therapeutic applications .
Biological Activity
(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor effects, supported by various studies and data.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₉N₃O₃S₂
- IUPAC Name : this compound
- SMILES : S=C1S/C(=C/C2=CC=[CH]=[N]=C2)/C(=O)N1NC(=O)c1ccco1
Antibacterial Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antibacterial properties. A study demonstrated that various thiazolidinone derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin by up to 50 times in efficacy .
Minimum Inhibitory Concentration (MIC) Data
The effectiveness of the compound can be summarized in the following table:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.008 | 0.020 |
| Enterobacter cloacae | 0.004 | 0.008 |
This data indicates that the compound exhibits particularly strong activity against E. coli and En. cloacae, with low MIC values suggesting high potency .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. The antifungal effectiveness was evaluated against several strains, with notable results:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.060 |
These results highlight that the compound is particularly effective against T. viride, while exhibiting moderate resistance against A. fumigatus .
Antitumor Activity
The antitumor potential of this compound has been explored in various studies focusing on human cancer cell lines. One study tested a series of thiazolidinone derivatives against seven solid tumor cell lines, including PC-3 and MDA-MB-231, revealing promising results for the compound's cytotoxicity .
Summary of Antitumor Findings
The following table summarizes the findings from antitumor studies:
| Cell Line | IC₅₀ (µM) |
|---|---|
| PC-3 | 15 |
| T47D | 10 |
| MDA-MB-231 | 12 |
| DU145 | 20 |
These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects may involve inhibition of critical bacterial enzymes or pathways related to cell wall synthesis and virulence factors in pathogens. The structure–activity relationship analysis indicates that modifications to the thiazolidinone core can enhance antibacterial potency .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high yields of (E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate?
- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., dimethylformamide) and catalysts like sodium hydride (NaH) to facilitate cyclization and Schiff base formation. Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates and reduce byproducts. Purification via column chromatography with ethyl acetate/hexane gradients enhances final product purity .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the thiazolidinone core, pyridinylmethylene group, and ester functionality.
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) stretches.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and confirm the (E)-configuration of the benzylidene moiety .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Conduct in vitro assays targeting:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Anti-inflammatory potential : COX-2 inhibition assays or TNF-α/IL-6 cytokine suppression studies.
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Step 1 : Synthesize analogs with substituent variations (e.g., replacing pyridin-3-yl with thiophen-2-yl or adjusting the benzoate ester group) .
- Step 2 : Test analogs in parallel biological assays (e.g., antimicrobial, anticancer).
- Step 3 : Correlate activity trends with electronic (Hammett σ) or steric parameters using computational tools (e.g., DFT calculations).
- Example Table :
| Analog Substituent | LogP | IC₅₀ (μM) Cancer Cells | MIC (μg/mL) Bacteria |
|---|---|---|---|
| Pyridin-3-yl | 2.1 | 12.3 | 25 |
| Thiophen-2-yl | 2.8 | 8.9 | 18 |
| 4-Chlorophenyl | 3.0 | 5.2 | 10 |
Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Hypothesis Testing : Assess bioavailability by measuring plasma concentration-time profiles (pharmacokinetics).
- Formulation Adjustments : Use nanoemulsions or liposomal carriers to improve solubility and tissue penetration.
- Metabolite Analysis : Perform LC-MS to identify active/inactive metabolites that may explain discrepancies .
Q. What computational approaches are effective for predicting the compound’s binding mode to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., COX-2, thymidylate synthase).
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes.
- Pharmacophore Modeling : Identify critical hydrogen-bonding and hydrophobic features using MOE or Phase .
Data Analysis and Experimental Design
Q. How should researchers address variability in cytotoxicity data across different cell lines?
- Methodological Answer :
- Standardization : Use identical passage numbers, culture conditions, and assay protocols (e.g., same incubation time, serum concentration).
- Orthogonal Validation : Confirm results with clonogenic assays or apoptosis markers (Annexin V/PI staining).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish cell line-specific effects .
Q. What strategies mitigate challenges in synthesizing stereochemically pure (E)-isomers?
- Methodological Answer :
- Stereocontrol : Use bulky bases (e.g., LDA) or chiral catalysts to favor (E)-configuration during Schiff base formation.
- Purification : Employ chiral HPLC or recrystallization in ethanol/water mixtures to separate isomers.
- Characterization : Verify geometry via NOESY NMR (absence of cross-peaks between pyridinyl and thioxo groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
